Carbamyl isothiocyanate
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Overview
Description
Carbamyl isothiocyanate is an organic compound with the molecular formula CH₃NO₂S. It is a member of the isothiocyanate family, characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbamyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base to form dithiocarbamate salts. These salts are then desulfurized using cyanuric acid to yield the desired isothiocyanate . Another method involves the use of isocyanides and elemental sulfur, catalyzed by amine bases, to produce isothiocyanates under mild conditions .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of solvent and reaction conditions is optimized for efficiency and sustainability. For instance, the use of benign solvents like γ-butyrolactone and moderate heating can enhance the yield and purity of the product while minimizing waste .
Chemical Reactions Analysis
Types of Reactions: Carbamyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioureas or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioureas and related compounds.
Substitution: Various substituted isothiocyanates and thioureas.
Scientific Research Applications
Carbamyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbamyl isothiocyanate involves its highly reactive isothiocyanate group (-N=C=S). This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity and disruption of cellular processes . The compound can also induce oxidative stress in cells, contributing to its anticancer properties .
Comparison with Similar Compounds
- Sulforaphane
- Phenyl isothiocyanate
- Benzyl isothiocyanate
Properties
IUPAC Name |
carbamoyl isothiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2OS/c3-2(5)4-1-6/h(H2,3,5) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUMYWSZWCXCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)N)=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613965 |
Source
|
Record name | Carbamyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25410-32-6 |
Source
|
Record name | Carbamyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30613965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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